molecular formula C17H19NO2 B8385951 4-(4-Butylanilino)benzoic acid

4-(4-Butylanilino)benzoic acid

Cat. No. B8385951
M. Wt: 269.34 g/mol
InChI Key: WNKLNKJVJQCQAN-UHFFFAOYSA-N
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Patent
US07223879B2

Procedure details

An oven-dried resealable Schlenk flask was evacuated and backfilled with argon. The flask was charged with Pd2 dba3 (9.2 mg, 0.01 mmol, 2 mol % Pd), Ligand 1 (19 mg, 0.04 mmol, 4 mol %), pulverized KOH (168 mg, 3.0 mmol), and 4-amino-benzoic acid (165 mg, 1.2 mmol). The flask was evacuated and backfilled with argon (3×) and then capped with a rubber septum. To the flask was added t-BuOH (2.0 mL), 4-n-butylchlorobenzene (168 mg, 1.0 mmol) and t-BuOH (0.5 mL). The septum was replaced with a Teflon screwcap, the flask was sealed, and the mixture was heated to 100° C. with stirring until the starting aryl chloride was consumed by GC analysis (3 h). The reaction was cooled to room temperature, diluted with 5% aq. NaOH and extracted with Et2O. The aqueous layer was cooled to 0° C. and acidified with HCl (12.0 M) until pH ˜4. The aqueous layer was extracted with Et2O, dried over anh. MgSO4, filtered, and concentrated under reduced pressure to give crude product (248 mg). The product was purified by re-crystallizing in hot hexanes/chloroform to give faint brown platelets (209 mg, 78%).
Name
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aryl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.2 mg
Type
catalyst
Reaction Step Five
Name
Ligand 1
Quantity
19 mg
Type
catalyst
Reaction Step Five
Quantity
168 mg
Type
reactant
Reaction Step Six
Quantity
0.5 mL
Type
solvent
Reaction Step Six
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[K+].[NH2:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1.[CH2:13]([C:17]1[CH:22]=[CH:21][C:20](Cl)=[CH:19][CH:18]=1)[CH2:14][CH2:15][CH3:16]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1C=CC(C(C2C=CC(C)=CC=2)C(=O)C(C)C)=CC=1.CC(O)(C)C>[CH2:13]([C:17]1[CH:22]=[CH:21][C:20]([NH:3][C:4]2[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=2)=[CH:19][CH:18]=1)[CH2:14][CH2:15][CH3:16] |f:0.1,4.5.6.7.8|

Inputs

Step One
Name
Quantity
168 mg
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
165 mg
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Three
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
aryl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
9.2 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Ligand 1
Quantity
19 mg
Type
catalyst
Smiles
CC1=CC=C(C=C1)C(C(C(C)C)=O)C1=CC=C(C=C1)C
Step Six
Name
Quantity
168 mg
Type
reactant
Smiles
C(CCC)C1=CC=C(C=C1)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
CC(C)(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
CC(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven-dried resealable Schlenk flask was evacuated
CUSTOM
Type
CUSTOM
Details
The flask was evacuated
CUSTOM
Type
CUSTOM
Details
capped with a rubber septum
CUSTOM
Type
CUSTOM
Details
the flask was sealed
CUSTOM
Type
CUSTOM
Details
was consumed by GC analysis (3 h)
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with 5% aq. NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=CC=C(C=C1)NC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 248 mg
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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